molecular formula C16H22N4O5S2 B4822793 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE

Cat. No.: B4822793
M. Wt: 414.5 g/mol
InChI Key: HQDXKBVPBFGJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-1H-PYRAZOL-4-YL SULFONE: Lacks the piperazino group, making it less complex.

    4-METHOXYPHENYL SULFONE: Lacks the pyrazole and piperazino groups, resulting in different chemical properties.

Uniqueness

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE is unique due to its combination of a pyrazole ring, a sulfonyl group, and a piperazino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5S2/c1-13-16(12-18(2)17-13)27(23,24)20-10-8-19(9-11-20)26(21,22)15-6-4-14(25-3)5-7-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDXKBVPBFGJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE
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1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE
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1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE

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